molecular formula C17H16ClNO4 B2466675 [2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794776-62-7

[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No. B2466675
CAS RN: 1794776-62-7
M. Wt: 333.77
InChI Key: ZQCOHIBOWPAEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it blocks the production of prostaglandins that cause inflammation and pain.

Mechanism of Action

[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate selectively inhibits COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking COX-2, this compound reduces inflammation and pain without affecting COX-1, which is responsible for the production of prostaglandins that protect the stomach lining and regulate blood clotting.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It can also reduce fever and swelling associated with inflammation. This compound is well absorbed after oral administration and has a half-life of approximately 11 hours. It is metabolized in the liver and excreted in the urine and feces.

Advantages and Limitations for Lab Experiments

[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several advantages for lab experiments, including its selective COX-2 inhibition and its ability to reduce inflammation and pain. However, this compound also has limitations, including its potential for gastrointestinal side effects and its potential for interactions with other drugs.

Future Directions

There are several future directions for [2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate research, including its potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular disease. Further studies are needed to determine the optimal dose and duration of treatment for these diseases. Additionally, studies are needed to determine the long-term safety and efficacy of this compound in these populations.

Synthesis Methods

[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can be synthesized using several methods, including the condensation of 4-bromo-3-chloroaniline with 4-methoxybenzoyl chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 3-chloroaniline with 4-(methoxymethyl)phenylacetic acid, followed by the esterification of the resulting product with methoxyacetyl chloride.

Scientific Research Applications

[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been shown to reduce inflammation and oxidative stress in Alzheimer's disease and improve vascular function in cardiovascular disease.

properties

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-8-3-2-5-12(15)9-17(21)23-11-16(20)19-14-7-4-6-13(18)10-14/h2-8,10H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCOHIBOWPAEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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